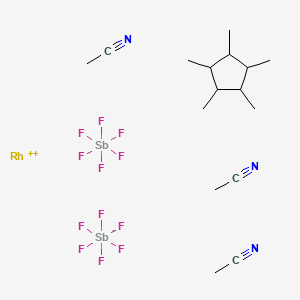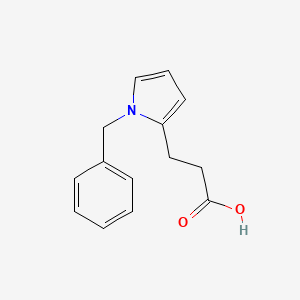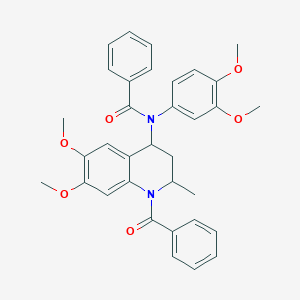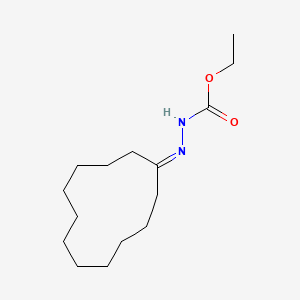![molecular formula C9H6N4O2 B12454785 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system that includes an oxadiazole ring and a cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents such as phosphorus anhydride or oleum . Another method involves the use of O-methyl derivatives of 3-nitramino-4-phenylfurazan with reagents like sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate . The reactions typically require controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions can yield nitro-substituted derivatives, while oxidation reactions can produce various oxides of the compound .
Scientific Research Applications
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can form oxodiazonium ions, which are highly reactive intermediates that can participate in various chemical reactions . These ions can undergo electrophilic aromatic substitution, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-c]cinnoline 5-oxide
- [1,2,5]Oxadiazolo[3,4-c]cinnoline 1,5-dioxide
- 7,9-Dinitro-[1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide
Uniqueness
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide is unique due to its specific structural configuration, which includes a methyl group and an oxadiazole ring fused to a cinnoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
9-methyl-3-oxido-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-4-10-11-6-2-3-7-9(8(5)6)12-15-13(7)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPOJEFGKLHECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C3=NO[N+](=C3C=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12454702.png)

![3-Iodo-5-methylimidazo[1,2-a]pyrazine](/img/structure/B12454711.png)


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)
![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)



![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)

